molecular formula C6H7NO2 B1676277 Mepiroxol CAS No. 6968-72-5

Mepiroxol

Cat. No. B1676277
Key on ui cas rn: 6968-72-5
M. Wt: 125.13 g/mol
InChI Key: LQYJAVWWKTWWKN-UHFFFAOYSA-N
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Patent
US07064120B2

Procedure details

To a solution of 3-hydroxymethyl-pyridine N-oxide (1.0 g, 8.0 mmol) in dichloromethane (40 mL) was added thionyl chloride (10 mL, 137 mmol). After stirring for 2 hours, the reaction mixture was concentrated in vacuo. The residue was partitioned between dichloromethane and saturated aqueous sodium bicarbonate. The aqueous layer was repeatedly extracted with dichloromethane. The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 0.60 g of the title product as a white solid, m.p. 133–137° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:4]=[N+:5]([O-:9])[CH:6]=[CH:7][CH:8]=1.S(Cl)([Cl:12])=O>ClCCl>[Cl:12][CH2:2][C:3]1[CH:4]=[N+:5]([O-:9])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OCC=1C=[N+](C=CC1)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between dichloromethane and saturated aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was repeatedly extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC=1C=[N+](C=CC1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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